molecular formula C35H48N10O15 B1671219 Emideltide CAS No. 62568-57-4

Emideltide

Cat. No. B1671219
CAS RN: 62568-57-4
M. Wt: 848.8 g/mol
InChI Key: ZRZROXNBKJAOKB-GFVHOAGBSA-N
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Description

Emideltide, also known as delta sleep-inducing peptide (DSIP), is a nonapeptide originally isolated from rabbit cerebral venous blood . It is a synthetic peptide with the molecular formula C35H48N10O15 . It has been demonstrated to promote sleep in various species including rabbits, mice, rats, cats, and human beings .


Molecular Structure Analysis

Emideltide has a molecular formula of C35H48N10O15 . Its average mass is 848.814 Da and its monoisotopic mass is 848.330078 Da . The molecule has 6 defined stereocenters .


Physical And Chemical Properties Analysis

Emideltide has a density of 1.5±0.1 g/cm3, a boiling point of 1522.7±65.0 °C at 760 mmHg, and a flash point of 874.7±34.3 °C . It has 25 hydrogen bond acceptors, 15 hydrogen bond donors, and 25 freely rotating bonds . Its polar surface area is 407 Å2 .

Scientific Research Applications

Electromagnetic Induction Techniques in Soil Studies

Electromagnetic induction (EMI) has evolved as a pivotal tool in characterizing soil properties. Initially used for assessing soil salinity, EMI's applications have expanded significantly. These include mapping soil types, characterizing soil water content and flow patterns, assessing variations in soil texture, compaction, organic matter content, and pH. EMI techniques also help in determining the depth to subsurface horizons, stratigraphic layers, or bedrock. The soil property being investigated must influence soil apparent electrical conductivity (ECa) for EMI techniques to be effective. The advancements in EMI sensors cater to users' needs, enhancing the functionality of these tools. The large volume of georeferenced data collected rapidly and inexpensively with EMI allows a more complete characterization of spatial variations in soil properties than traditional sampling techniques. However, results are site-specific and can vary depending on the complex interactions among multiple and variable soil properties (Doolittle & Brevik, 2014).

EMI Sensing in Structural Health Monitoring

The electromechanical impedance (EMI) technique is a promising method for developing structural health monitoring (SHM) systems. This technique uses small and inexpensive piezoelectric sensors and is simple to implement. However, practical problems, such as temperature effects, have hindered its application to real-world structures. An experimental study on the effect of temperature on the electrical impedance of piezoelectric sensors used in the EMI technique reveals that the temperature effects are strongly frequency-dependent. This insight could motivate future research in the SHM field (Baptista et al., 2014).

EMI Techniques in Soil Research Innovations

EMI techniques have been applied globally for soil research, providing more accurate soil maps compared to traditional methods. EMI methods identify, characterize, and map spatially-varying soil types and properties. Future advancements foresee the integration of EMI techniques with agricultural machinery for effective mapping of soil properties. This integration is expected to enhance the applications in precision agriculture, particularly in Indonesia, and could involve forward modeling as a survey design tool before field campaigns (Aditama et al., 2017).

EMI in Concrete Strength Monitoring

The EMI sensing technique has been explored for in situ monitoring of concrete using piezoceramic (PZT) patches. This method involves tracking resonant frequencies of surface bonded PZT patches using an impedance analyzer. The experimental results validate the practicality of the EMI sensing technique for monitoring strength development in concrete. An empirical relationship allows the prediction of relative strength gain of concrete by monitoring the resonant frequency shift. This approach provides a quantitative method to compare EMI spectra, offering a significant advancement in nondestructive evaluation of concrete (Tawie & Lee, 2010).

Safety And Hazards

Emideltide is advised to be handled with care. Users are advised not to breathe dust and to avoid contact with skin and eyes . It is classified under WGK Germany 3, indicating it is moderately hazardous to water .

Future Directions

While specific future directions for Emideltide are not detailed in the search results, the field of peptide therapeutics is rapidly advancing . Given Emideltide’s role in promoting sleep, future research could potentially explore its use in treating sleep disorders or related conditions.

Relevant Papers

There are several papers associated with Emideltide . One paper discusses the use of a cross-linker for probing protein 3D structures based on electrochemical mass spectrometry . Another paper discusses the effect of delta sleep-inducing peptide on the functional state of hepatocytes in rats during restraint stress .

properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48N10O15/c1-16(41-32(56)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(54)39-12-25(47)38-13-26(48)44-23(10-29(52)53)34(58)42-17(2)31(55)45-24(15-46)33(57)40-14-27(49)43-22(35(59)60)7-8-28(50)51/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,47)(H,39,54)(H,40,57)(H,41,56)(H,42,58)(H,43,49)(H,44,48)(H,45,55)(H,50,51)(H,52,53)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZROXNBKJAOKB-GFVHOAGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48N10O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978151
Record name N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

848.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emideltide

CAS RN

62568-57-4, 69431-45-4
Record name Emideltide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062568574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delta Sleep-Inducing Peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069431454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Cui, Y Ma, M Li, Z Wei, Y Huan, Q Fei, H Li, L Zheng - Talanta, 2020 - Elsevier
… For demonstration, the approach has been adopted to characterize the emideltide, insulin, and myoglobin, of which four pairs of intrachain cross-links have been successfully identified …
Number of citations: 3 www.sciencedirect.com

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